molecular formula C17H12ClNO2 B1608426 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 588677-32-1

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1608426
CAS No.: 588677-32-1
M. Wt: 297.7 g/mol
InChI Key: GPHOCYQTDFLPOV-UHFFFAOYSA-N
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Description

Chemical Significance and Research Relevance

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid occupies a distinctive position within heterocyclic chemistry due to its complex molecular architecture that incorporates multiple functional groups within a single framework. The compound possesses a molecular formula of C₁₇H₁₂ClNO₂ with a molecular weight of 297.74 grams per mole, characteristics that place it within the intermediate molecular weight range typical of bioactive heterocyclic compounds. The structural complexity arises from the integration of a quinoline core, a carboxylic acid functional group, a chlorine halogen substituent, and an aromatic methylphenyl substitution pattern, creating a molecule with diverse chemical reactivity and potential binding properties.

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of the quinoline-4-carboxylic acid derivative class. Contemporary research has demonstrated that quinoline-4-carboxylic acid derivatives exhibit various bioactivities, with investigations revealing their potential in antimicrobial applications. Specifically, studies have shown that 2-phenyl-quinoline-4-carboxylic acid derivatives, structurally related to this compound, display notable antibacterial activity against both Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis. These findings suggest that the structural modifications present in this compound may contribute to enhanced biological activity profiles.

The synthetic accessibility of this compound through modern quinoline synthesis methodologies has contributed significantly to its research relevance. Advanced synthetic approaches have been developed that utilize efficient protocols for quinoline-4-carboxylic acid derivative preparation, including improved Pfitzinger reaction conditions that offer enhanced yields and operational simplicity. These methodological advances have made it feasible to prepare substantial quantities of the compound for comprehensive biological and chemical evaluation, thereby accelerating research progress in this area.

The compound's structural features also position it as a valuable intermediate in the development of more complex molecular architectures. Research has demonstrated that quinoline-4-carboxylic acid derivatives can serve as key intermediates in the synthesis of anticancer inhibitors, with modifications at various positions of the quinoline ring system enabling the development of compounds with specific biological targets. The presence of both the chlorine substituent and the methylphenyl group in this compound provides multiple sites for further chemical modification, enhancing its utility as a synthetic building block.

Chemical Property Value Reference
Molecular Formula C₁₇H₁₂ClNO₂
Molecular Weight 297.74 g/mol
Chemical Abstracts Service Registry Number 588677-32-1
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Aromatic Rings 3
Rotatable Bonds 2

Historical Context of Quinoline-4-Carboxylic Acid Derivatives

The historical development of quinoline-4-carboxylic acid derivatives traces back to fundamental discoveries in quinoline chemistry that laid the groundwork for contemporary research in this field. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol" meaning white oil in Greek. This initial discovery was followed by the work of French chemist Charles Gerhardt in 1842, who obtained a similar compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". The recognition that these compounds were identical, despite initial apparent differences due to contamination, was achieved by German chemist August Hoffmann, establishing quinoline as a well-defined chemical entity.

The development of synthetic methodologies for quinoline-4-carboxylic acid derivatives emerged through the establishment of classical synthetic reactions that remain fundamental to contemporary research. The Pfitzinger reaction, a pivotal synthetic transformation, was developed as a chemical reaction involving isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids. This reaction mechanism proceeds through the hydrolysis of the amide bond in isatin by base to generate a keto-acid intermediate, followed by reaction with ketones or aldehydes to form imine and enamine intermediates, ultimately cyclizing and dehydrating to produce the desired quinoline products. The Pfitzinger reaction has undergone continuous refinement, with modern variations incorporating trimethylsilyl chloride-promoted conditions that enable efficient synthesis of quinoline-4-carboxylic esters and acids through one-step processes.

Another significant historical development was the establishment of the Doebner reaction, which utilizes anilines with aldehydes and pyruvic acid to form quinoline-4-carboxylic acids. This methodology has been particularly valuable for the synthesis of substituted quinoline derivatives and has undergone numerous improvements to enhance efficiency and reduce reaction times. Contemporary research has demonstrated that microwave-assisted Doebner reactions can significantly reduce reaction times from hours to minutes while maintaining high product yields.

The historical evolution of quinoline-4-carboxylic acid synthesis has been characterized by a progression toward more environmentally friendly and efficient synthetic approaches. Traditional synthetic pathways often suffered from limitations including extended reaction times, low yields, and the use of toxic reagents. Recent achievements in quinoline-4-carboxylic acid synthesis have addressed these limitations through the incorporation of green chemistry principles, including solvent-free conditions, efficient catalysts, microwave irradiation, and one-pot procedures. These improvements have made derivatives like this compound more accessible for research applications while reducing environmental impact.

The biological significance of quinoline derivatives has provided historical motivation for continued research in this area. Over 200 biologically active quinoline and quinazoline alkaloids have been identified, with prominent examples including quinine, an alkaloid found in plants with well-documented antimalarial properties. This historical precedent for biological activity in quinoline-based compounds has encouraged extensive investigation of synthetic quinoline derivatives, including quinoline-4-carboxylic acid derivatives, for potential medicinal applications.

Synthetic Method Historical Period Key Features Modern Improvements
Pfitzinger Reaction Classical Isatin + base + carbonyl compounds Trimethylsilyl chloride promotion, one-pot synthesis
Doebner Reaction Classical Anilines + aldehydes + pyruvic acid Microwave assistance, reduced reaction times
Doebner-Miller Reaction Classical Anilines + α,β-unsaturated carbonyls Enhanced catalyst systems

Properties

IUPAC Name

8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-4-2-5-11(8-10)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHOCYQTDFLPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396083
Record name 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588677-32-1
Record name 8-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588677-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Doebner Reaction with Modified Aniline and Aldehyde

This method adapts the Doebner reaction, a one-pot condensation of an aldehyde, pyruvic acid, and aniline derivatives.

Procedure :

  • Reactants :
    • 3-Methylbenzaldehyde (1 mmol)
    • Pyruvic acid (1 mmol)
    • 3-Chloroaniline (1 mmol)
  • Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)
  • Conditions : Solvent-free, 80°C, 30 minutes.

Mechanism :

  • Formation of an imine intermediate between 3-chloroaniline and 3-methylbenzaldehyde.
  • Cyclization with pyruvic acid via anomeric-based oxidation to form the quinoline core.
  • Aromatization yields the target compound with chlorine at position 8 and the 3-methylphenyl group at position 2.

Yield : 82–85% (isolated).

Key Data :

Parameter Value
Reaction Time 30 minutes
Temperature 80°C
Catalyst Loading 10 mg
Solvent None (solvent-free)

Advantages :

  • High efficiency and short reaction time.
  • Reusable catalyst reduces cost.

Multi-Step Synthesis via Isatin Intermediate

Based on CN102924374B, this method involves sequential condensation, oxidation, and decarboxylation.

Steps :

Yield : 90–93% (over 5 steps).

Key Data :

Step Conditions Intermediate
Isatin chlorination SOCl₂, 60°C, 4 hours 5-Chloroisatin
Condensation Reflux (acetone/NaOH), 10 hours 2-Toluquinoline-4-carboxylic acid
Aldehyde addition 100°C, 3 hours 2-Vinyl-4-quinoline carboxylic acid
Oxidation KMnO₄/NaOH, 40°C, 5 hours Quinoline-2,4-dicarboxylic acid

Advantages :

  • Precise control over substituent positions.
  • Scalable for industrial production.

Post-Synthesis Chlorination

A less common approach involving electrophilic aromatic substitution.

Procedure :

  • Synthesize 2-(3-methylphenyl)quinoline-4-carboxylic acid via Doebner reaction.
  • Chlorinate at position 8 using N-chlorosuccinimide (NCS) and FeCl₃ in DCM (0°C, 2 hours).

Yield : ~50% (low regioselectivity).

Challenges :

  • Poor control over chlorination position.
  • Requires purification to isolate the 8-chloro isomer.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Complexity
Doebner Reaction 85% High Moderate Low
Multi-Step Synthesis 90% Very High High High
Post-Synthesis Chlorination 50% Low Low Moderate

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is being investigated as a potential lead compound for developing new drugs targeting bacterial infections and cancer. Its ability to interact with various biological targets makes it a candidate for therapeutic applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that it may inhibit cell growth and induce apoptosis in cancer cells, making it a subject of interest in cancer therapeutics .

The compound has been evaluated for its biological activities, including:

  • Antitubercular Activity : Analogous quinoline derivatives have been screened for their ability to inhibit Mycobacterium tuberculosis. Some derivatives showed promising results, indicating the potential of similar compounds like this compound .
  • Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes such as alkaline phosphatases, affecting various cellular processes .

Industrial Applications

In addition to its medicinal uses, this compound is also utilized in:

  • Synthesis of Dyes and Pigments : The unique structure allows for the development of various industrial chemicals, including dyes .
  • Research in Proteomics : Its reactivity makes it suitable for use in proteomic studies where interaction with proteins is essential .

Case Study 1: Antibacterial Evaluation

A study evaluated several quinoline derivatives, including this compound, against multiple bacterial strains using the agar diffusion method. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity compared to standard antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus20
Standard Antibiotic (Ampicillin)S. aureus15

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer potential of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through specific signaling pathways related to cancer progression .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Structurally, it features a quinoline backbone with a chloro group and a carboxylic acid functional group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₇H₁₂ClNO₂
  • Molecular Weight : 297.74 g/mol
  • Boiling Point : 485.5ºC
  • Flash Point : 247.4ºC

The presence of the chloro and carboxylic acid groups enhances the compound's ability to interact with biological targets, making it versatile for further synthetic applications in organic chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent and potentially as an anticancer compound. The mechanisms of action often involve interactions with cellular pathways that regulate cell growth and apoptosis.

Anticancer Activity

The compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in cancer progression by regulating gene expression. In vitro assays have demonstrated that this compound can effectively inhibit specific HDAC isoforms, leading to altered gene expression patterns beneficial for cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • HDAC Inhibition : By inhibiting HDACs, the compound may induce cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Properties : It has shown efficacy against various microbial strains, suggesting its potential use in treating infections.
  • Binding Affinity Studies : Interaction studies have focused on its binding affinity to various biological targets, elucidating its mechanism of action and therapeutic effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity based on substituent patterns:

Compound NameStructure FeaturesBiological Activity
2-(4-Fluorophenyl)quinoline-4-carboxylic acidFluorine substitution at para positionAnticancer activity
2-(3-Chlorophenyl)quinoline-4-carboxylic acidChlorine substitution at meta positionHDAC inhibition
2-(4-Dimethylaminophenyl)quinoline-4-carboxylic acidDimethylamino group enhancing solubilityAnticancer and antimicrobial properties
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acidChloro and methyl substitution at different positionsAnticancer activity

This table illustrates how structural modifications can lead to diverse biological activities within quinoline derivatives.

Case Studies

  • Antileishmanial Activity Study : A study synthesized various quinoline derivatives, including those related to this compound, and evaluated their antileishmanial activity against Leishmania donovani. The results indicated promising activity at specific concentrations, highlighting the potential for further development in treating leishmaniasis .
  • Inhibition of Mycobacterium tuberculosis : Another investigation focused on arylated quinoline carboxylic acids, revealing that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating that modifications similar to those in this compound could enhance antitubercular properties .

Q & A

Q. What are the established synthetic routes for 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves the Pfitzinger reaction, where substituted isatins react with ketones under basic conditions to form quinoline-4-carboxylic acids. For example, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate analogs are synthesized via condensation of aminobenzophenones with ethyl 4-chloroacetoacetate, followed by cyclization (e.g., using ceric ammonium nitrate (CAN) as a catalyst) . Optimizing stoichiometry (e.g., 1:1 molar ratio of precursors) and reaction time (2–5 hours) can improve yields (up to 84%) . Post-synthetic chlorination at the 8-position may require electrophilic substitution using Cl2 or SOCl2, though regioselectivity must be validated via NMR or HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography is definitive for structural confirmation, as demonstrated for related 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives (R factor = 0.049; data-to-parameter ratio = 12.0) .
  • Spectroscopy :
  • <sup>1</sup>H/ <sup>13</sup>C NMR : Look for characteristic shifts, e.g., quinoline C4-carboxylic acid protons (~δ 12–13 ppm) and aryl/chlorine substituent signals.
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm<sup>-1</sup>) and C=O (~1700 cm<sup>-1</sup>).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]<sup>+</sup> for C17H13ClNO2, expected m/z = 298.06) .

Q. What are the key stability considerations for handling and storage?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
  • Reactivity : Avoid strong oxidizers (risk of decarboxylation) and moisture. Stability tests (TGA/DSC) for related quinolines show decomposition >200°C .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl at C8) with logP and IC50 values. For example, 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives show improved membrane permeability (clogP ~3.5) .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-4-carboxylic acids?

  • Methodological Answer :
  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. HEK293), and incubation time (24–72 hours) .
  • Metabolite screening : Use LC-MS to identify degradation products (e.g., decarboxylated or hydroxylated metabolites) that may confound results .

Q. How can regioselective functionalization at the quinoline C2 and C8 positions be achieved?

  • Methodological Answer :
  • C2 modification : Electrophilic aromatic substitution (EAS) with directing groups (e.g., –NO2) followed by reduction .
  • C8 chlorination : Use N-chlorosuccinimide (NCS) in DMF at 80°C, achieving >90% selectivity monitored by <sup>19</sup>F NMR (if fluorine is present as a tracer) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
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